

Application Notes and Protocols for LSD1 Inhibitors in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Lsd1-IN-30	
Cat. No.:	B11708344	Get Quote

Disclaimer: Information regarding the specific compound "Lsd1-IN-30" is not available in the public domain. The following application notes and protocols are based on published preclinical studies of other Lysine-Specific Demethylase 1 (LSD1) inhibitors and are intended to serve as a general guide for researchers. It is imperative to conduct dose-finding and toxicity studies for any new compound, including Lsd1-IN-30, before commencing efficacy studies in mouse xenograft models.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. LSD1 inhibitors have shown promise in preclinical cancer models by inducing differentiation, inhibiting proliferation, and promoting apoptosis of tumor cells. This document provides a summary of dosage information for several LSD1 inhibitors used in mouse xenograft models and a generalized protocol for conducting such studies.

Data Presentation: Dosage of LSD1 Inhibitors in Mouse Xenograft Models

The following table summarizes the dosages, administration routes, and treatment schedules for various LSD1 inhibitors in different mouse xenograft models as reported in preclinical







studies. This information can be used as a starting point for designing experiments with novel LSD1 inhibitors like **Lsd1-IN-30**.



LSD1 Inhibitor	Cancer Model	Mouse Strain	Dosage	Administr ation Route	Treatmen t Schedule	Referenc e
ZY0511	Diffuse Large B- cell Lymphoma (SU-DHL-6 xenograft)	NOD/SCID	50 mg/kg and 100 mg/kg	Intraperiton eal injection	Daily for 21 days	[1]
GSK28795 52	Small Cell Lung Cancer	Xenograft bearing mice	1.5 mg/kg	Oral administrati on	Well tolerated	[2]
GSK28795 52	Castration- Resistant Prostate Cancer (CWR22- RV1 xenograft)	SCID	33 mg/kg	Intraperiton eal injection	Daily	[3]
Bomedems tat	Small Cell Lung Cancer	NSG	25 mg/kg for molecular analyses; 40 mg/kg for tumor growth kinetics	Oral gavage	Daily; Days 1-5 of a 7- day cycle	[4]
Bomedems tat	Small Cell Lung Cancer	C57BL/6NJ	45 mg/kg	Oral gavage	Daily	[4]
NCD38	Ovarian Cancer (syngeneic	C57BL/6	10 mg/kg	Oral	Daily	[5]



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Unnamed LSD1 Inhibitor	MLL- rearranged Leukemia	Systemic mouse model	Not specified	Not specified	Not specified	[6]
SP-2577	BRAF mutant Colorectal Cancer (HT29 orthotopic model)	NSG	Not specified	Not specified	Up to 3 weeks	[7]

Experimental Protocols

This section provides a generalized protocol for evaluating the efficacy of an LSD1 inhibitor in a mouse xenograft model.

Objective:

To assess the anti-tumor activity of an LSD1 inhibitor in a subcutaneous xenograft mouse model.

Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., NOD/SCID, SCID, or athymic nude mice)
- LSD1 inhibitor (e.g., Lsd1-IN-30)
- Vehicle control (appropriate for the inhibitor's formulation)
- Matrigel (optional)
- Sterile PBS



- · Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

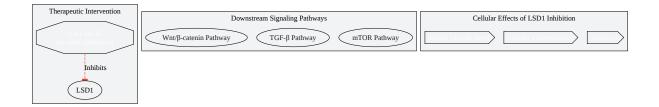
Methodology:

- · Cell Culture and Implantation:
 - Culture cancer cells under appropriate conditions to logarithmic growth phase.
 - Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.
 - Subcutaneously inject an appropriate number of cells (typically 1x10^6 to 1x10^7 cells)
 into the flank of each mouse.
- Tumor Growth and Animal Randomization:
 - Monitor mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 50-100 mm³), measure tumor dimensions with calipers.
 - Randomize mice into treatment and control groups with comparable mean tumor volumes.
- Drug Preparation and Administration:
 - Prepare the LSD1 inhibitor and vehicle control solutions according to the desired concentrations. The formulation will depend on the physicochemical properties of the compound and the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
 - Administer the treatment or vehicle to the respective groups based on the predetermined dosage and schedule (refer to the table above for examples).
- Monitoring and Data Collection:
 - Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
 Tumor volume can be calculated using the formula: (Length x Width²) / 2.



- Monitor the general health and behavior of the animals.
- At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice.
- Endpoint Analysis:
 - Excise the tumors and measure their final weight.
 - A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis, and markers of differentiation).
 - Another portion can be snap-frozen for molecular analysis (e.g., Western blotting for LSD1 target engagement, gene expression analysis).

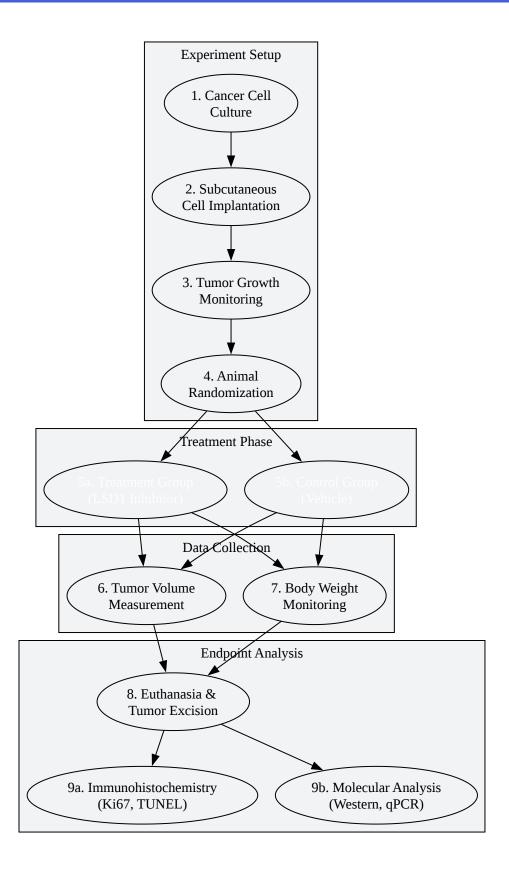
Mandatory Visualization Signaling Pathway of LSD1



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Experimental Workflow for a Mouse Xenograft Study





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